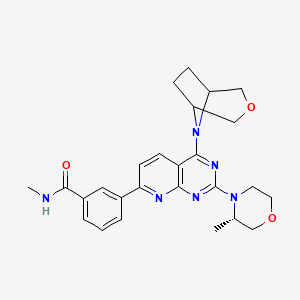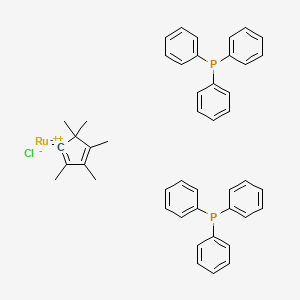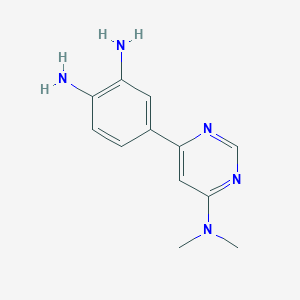![molecular formula C44H82N4O B11928362 3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)
3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide is a complex organic compound that features a piperazine ring substituted with a methyl group, linked to a hydrazide moiety, and further connected to two long-chain unsaturated fatty acid residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Hydrazide Formation: The piperazine derivative is then reacted with a suitable hydrazine derivative to form the hydrazide intermediate.
Attachment of Fatty Acid Residues: The final step involves the coupling of the hydrazide intermediate with the unsaturated fatty acid residues, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger volumes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid residues.
Reduction: Reduction reactions can occur at the hydrazide moiety.
Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as surfactants and emulsifiers.
作用機序
The mechanism of action of this compound is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, while the fatty acid residues can interact with lipid membranes, enhancing cellular uptake.
類似化合物との比較
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 3-(4-methylpiperazin-1-yl)propanoic acid
- 3-(4-methylpiperazin-1-yl)propan-1-amine
Uniqueness
3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide is unique due to its combination of a piperazine ring, hydrazide moiety, and long-chain unsaturated fatty acid residues. This structure imparts unique physicochemical properties, such as amphiphilicity, which can be exploited in various applications, particularly in drug delivery and materials science.
特性
分子式 |
C44H82N4O |
|---|---|
分子量 |
683.1 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide |
InChI |
InChI=1S/C44H82N4O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(45-44(49)36-39-47-42-40-46(3)41-43-47)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-43H2,1-3H3,(H,45,49)/b14-12-,15-13-,20-18-,21-19- |
InChIキー |
PGBXZZRTJGILHS-QYCRHRGJSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(NC(=O)CCN1CCN(CC1)C)CCCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)NC(=O)CCN1CCN(CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






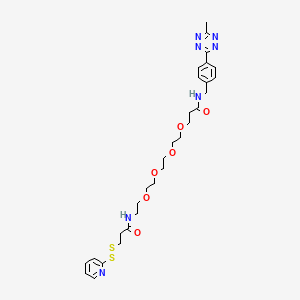
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
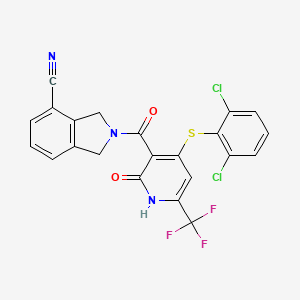


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
